

# Application Note: Quantification of GSK-1070916 in Human Plasma using HPLC-MS/MS

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## Compound of Interest

Compound Name: GSK-1070916

Cat. No.: B612190

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## Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of **GSK-1070916**, a potent Aurora B/C kinase inhibitor, in human plasma. The described method utilizes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. All quantitative data and experimental procedures are detailed herein to facilitate method adoption by researchers, scientists, and drug development professionals.

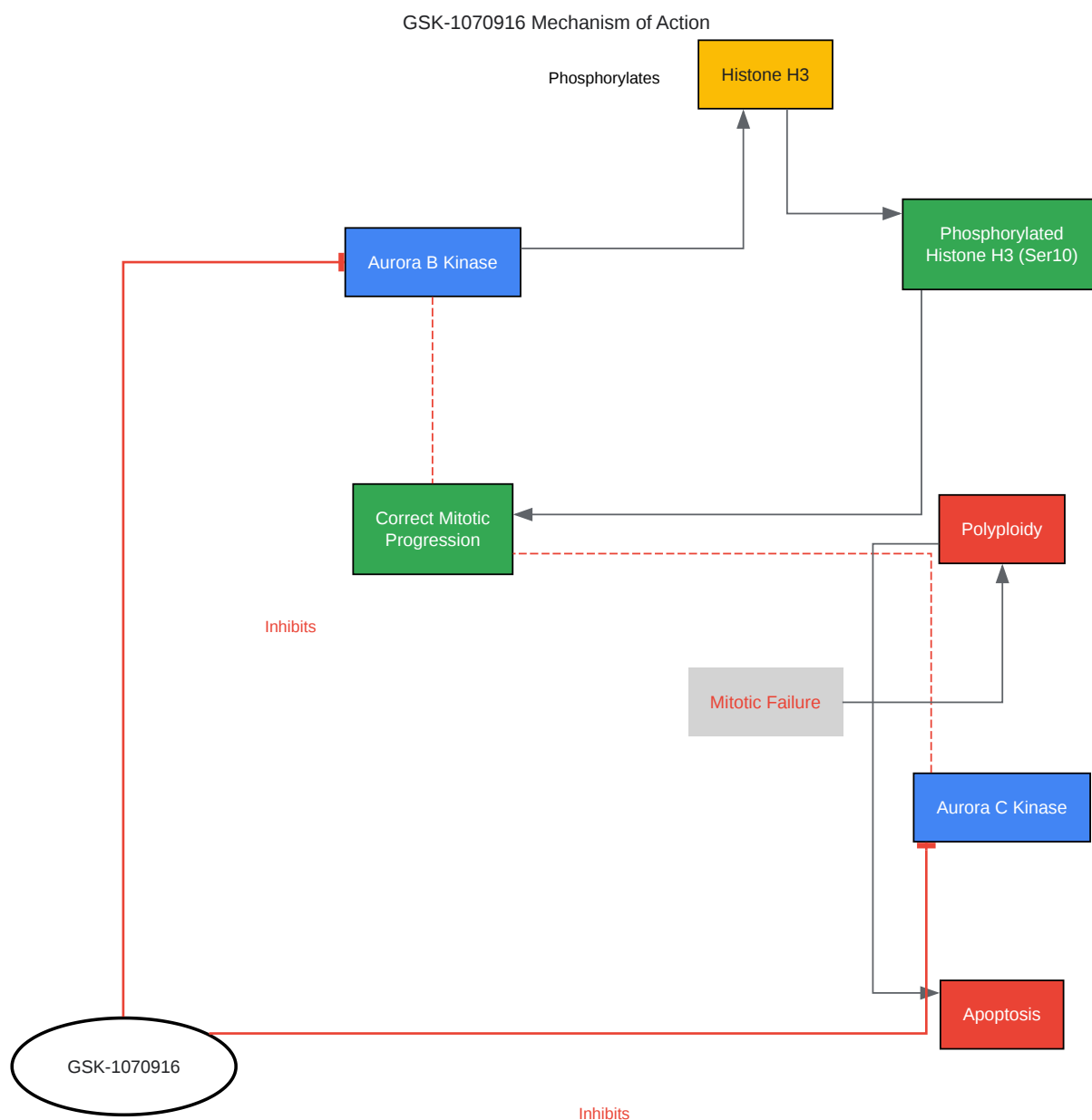
## Introduction

**GSK-1070916** is a selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][2] Overexpression of these kinases is common in various human cancers, making them attractive targets for cancer therapy.[2] **GSK-1070916** inhibits the phosphorylation of Histone H3 on serine 10, a specific substrate of Aurora B, leading to failed cell division, polyploidy, and ultimately apoptosis in tumor cells.[1][2] Given its therapeutic potential, a reliable method to quantify **GSK-1070916** in biological matrices is essential for preclinical and clinical development to assess its pharmacokinetics and pharmacodynamics.

This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of **GSK-1070916** in human plasma.

## Signaling Pathway of GSK-1070916

**GSK-1070916** exerts its anti-tumor effects by inhibiting Aurora B and Aurora C kinases, which are crucial for proper chromosome segregation and cytokinesis during mitosis. The inhibition of Aurora B kinase by **GSK-1070916** prevents the phosphorylation of key substrates like Histone H3, leading to mitotic errors and subsequent cell death.



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**Caption:** Mechanism of action of **GSK-1070916**.

## Experimental Protocols

### Materials and Reagents

- **GSK-1070916** reference standard (Molecular Weight: 507.63 g/mol )
- Carbamazepine (Internal Standard, IS)
- HPLC-grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

### Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **GSK-1070916** and Carbamazepine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the **GSK-1070916** primary stock solution with 50% methanol/water to prepare working standard solutions at various concentrations.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

### Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of human plasma samples (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

## HPLC-MS/MS Instrumentation and Conditions

A validated HPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative parameters.

Parameter	Setting
HPLC System	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient Elution	Time (min)   %B 0.0 - 0.5   10 0.5 - 2.5   95 2.5 - 3.5   95 3.5 - 3.6   10 3.6 - 5.0   10
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Source Temperature	500°C
IonSpray Voltage	5500 V
Dwell Time	100 ms
MRM Transitions	Analyte   Q1 (m/z)   Q3 (m/z)   Collision Energy (eV) GSK-1070916   508.6   72.1   45 Carbamazepine (IS)   237.1   194.2   25

## Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided in the tables below.

**Table 1: Calibration Curve Linearity**

Analyte	Range (ng/mL)	Regression Model	r <sup>2</sup>
GSK-1070916	1 - 2000	1/x <sup>2</sup> weighted	> 0.995

**Table 2: Precision and Accuracy**

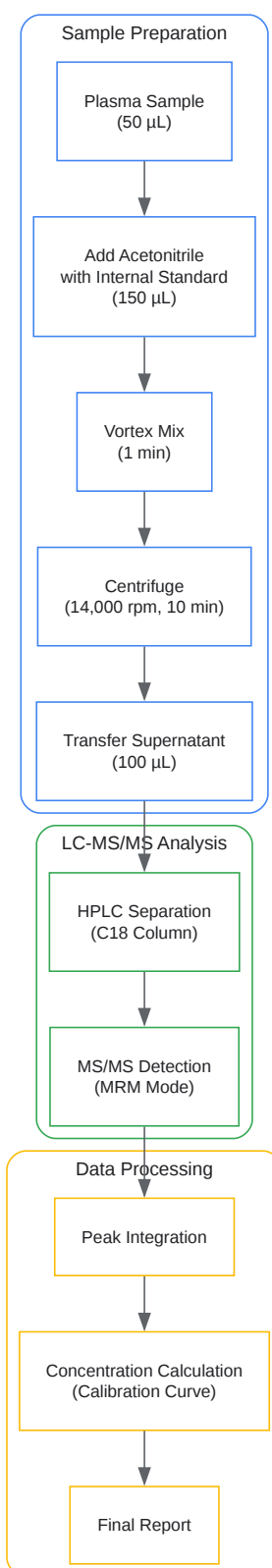
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	≤ 8.5	95.2 - 104.5	≤ 9.8	96.1 - 103.8
Low	3.0	≤ 6.2	97.1 - 102.3	≤ 7.5	98.0 - 101.5
Medium	100	≤ 4.5	98.5 - 101.1	≤ 5.8	99.2 - 100.9
High	1600	≤ 3.8	99.0 - 100.5	≤ 4.9	99.5 - 100.2

**Table 3: Recovery and Matrix Effect**

QC Level	Nominal Conc. (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	3.0	92.5	96.8
High	1600	94.1	98.2

## Experimental Workflow

The overall workflow for the quantification of **GSK-1070916** in plasma samples is depicted below.



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**Caption:** Bioanalytical workflow for **GSK-1070916** quantification.

## Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of **GSK-1070916** in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting pharmacokinetic and pharmacodynamic assessments of **GSK-1070916** in drug development.

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## References

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